S1R agonist 2
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Overview
Description
S1R agonist 2, also known as Compound 8b, is a selective agonist for the sigma-1 receptor (S1R). Sigma-1 receptor is a chaperone protein located primarily at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in various biological processes, including neuroprotection and modulation of ion channels . This compound has shown significant potential in neuroprotection against reactive oxygen species and N-methyl-D-aspartate-induced neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S1R agonist 2 involves the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives . The synthetic route typically includes the following steps:
- Formation of the diazabicyclo[4.3.0]nonane core.
- Introduction of functional groups to enhance selectivity and binding affinity.
- Purification and characterization of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This includes optimizing reaction conditions, using efficient purification techniques, and adhering to stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: S1R agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may yield substituted analogs .
Scientific Research Applications
S1R agonist 2 has a wide range of scientific research applications, including:
Mechanism of Action
S1R agonist 2 exerts its effects by binding to the sigma-1 receptor, a ligand-operated chaperone protein. Upon activation, the sigma-1 receptor dissociates from the binding immunoglobulin protein and interacts with various ion channels and G-protein-coupled receptors . This interaction modulates intracellular calcium homeostasis, reduces oxidative stress, and promotes cell survival .
Comparison with Similar Compounds
PRE-084: Another selective sigma-1 receptor agonist with neuroprotective properties.
SA4503: Known for its antidepressant-like activity and enhancement of ketamine’s effects.
Pridopidine: A high-affinity sigma-1 receptor agonist used in clinical development for Huntington’s disease.
Uniqueness of S1R Agonist 2: this compound is unique due to its high selectivity and binding affinity for the sigma-1 receptor, with a Ki value of 1.1 nM for sigma-1 receptor and 88 nM for sigma-2 receptor . This selectivity makes it a valuable tool for studying sigma-1 receptor-mediated processes and developing neuroprotective therapies.
Properties
Molecular Formula |
C21H27NO |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-benzyl-1-(3-phenoxypropyl)piperidine |
InChI |
InChI=1S/C21H27NO/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21/h1-6,8-11,20H,7,12-18H2 |
InChI Key |
KOYQYIAABUPJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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